Cas no 821777-11-1 (Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)-)
821777-11-1 structure
Product Name:Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)-
CAS-nummer:821777-11-1
MF:C13H17F3N2O2
MW:290.281493902206
CID:697265
PubChem ID:11380719
Update Time:2025-04-19
Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)-
- N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)aniline
- DTXSID30464156
- 821777-11-1
- ZHBQTIUZZKRUAV-UHFFFAOYSA-N
- SCHEMBL3054200
-
- Inchi: 1S/C13H17F3N2O2/c1-3-5-8-17(4-2)10-6-7-12(18(19)20)11(9-10)13(14,15)16/h6-7,9H,3-5,8H2,1-2H3
- InChI-sleutel: ZHBQTIUZZKRUAV-UHFFFAOYSA-N
- LACHT: FC(C1=C(C=CC(=C1)N(CC)CCCC)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 290.12421228g/mol
- Monoisotopische massa: 290.12421228g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 5
- Complexiteit: 318
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.9
- Topologisch pooloppervlak: 49.1Ų
Benzenamine, N-butyl-N-ethyl-4-nitro-3-(trifluoromethyl)- Gerelateerde literatuur
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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